molecular formula C11H13ClO B3054067 1-Chloro-5-phenylpentan-2-one CAS No. 58009-85-1

1-Chloro-5-phenylpentan-2-one

Cat. No.: B3054067
CAS No.: 58009-85-1
M. Wt: 196.67 g/mol
InChI Key: IFRMRRXXJMQATO-UHFFFAOYSA-N
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Description

1-Chloro-5-phenylpentan-2-one is an organic compound with the molecular formula C({11})H({13})ClO It is a chlorinated ketone that features a phenyl group attached to a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-5-phenylpentan-2-one can be synthesized through several methods. One common approach involves the reaction of 1-phenylpentan-2-one with thionyl chloride (SOCl(_2)) under reflux conditions. The reaction proceeds as follows:

C6H5CH2CH2CH2COCH3+SOCl2C6H5CH2CH2CH2COCH2Cl+SO2+HCl\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{COCH}_3 + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{COCH}_2\text{Cl} + \text{SO}_2 + \text{HCl} C6​H5​CH2​CH2​CH2​COCH3​+SOCl2​→C6​H5​CH2​CH2​CH2​COCH2​Cl+SO2​+HCl

Another method involves the chlorination of 5-phenylpentan-2-one using phosphorus pentachloride (PCl(_5)):

C6H5CH2CH2CH2COCH3+PCl5C6H5CH2CH2CH2COCH2Cl+POCl3+HCl\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{COCH}_3 + \text{PCl}_5 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{COCH}_2\text{Cl} + \text{POCl}_3 + \text{HCl} C6​H5​CH2​CH2​CH2​COCH3​+PCl5​→C6​H5​CH2​CH2​CH2​COCH2​Cl+POCl3​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents can also be tailored to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-5-phenylpentan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

    Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO(_4)).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN(_3)) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride (NaBH(_4)) in methanol or lithium aluminum hydride (LiAlH(_4)) in ether.

    Oxidation: Potassium permanganate (KMnO(_4)) in aqueous solution or chromium trioxide (CrO(_3)) in acetic acid.

Major Products

    Nucleophilic Substitution: Formation of substituted derivatives such as 1-azido-5-phenylpentan-2-one or 1-thiocyanato-5-phenylpentan-2-one.

    Reduction: Formation of 1-chloro-5-phenylpentan-2-ol.

    Oxidation: Formation of 1-chloro-5-phenylpentanoic acid.

Scientific Research Applications

1-Chloro-5-phenylpentan-2-one is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

    Medicinal Chemistry: In the development of new drug candidates, particularly those targeting specific enzymes or receptors.

    Biological Studies: As a probe to study enzyme mechanisms and metabolic pathways.

    Industrial Applications: In the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-chloro-5-phenylpentan-2-one depends on its specific application. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbonyl carbon. In reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions. In oxidation reactions, the ketone is converted to a carboxylic acid through the addition of oxygen atoms.

Comparison with Similar Compounds

1-Chloro-5-phenylpentan-2-one can be compared with other chlorinated ketones such as:

    1-Chloro-3-phenylpropan-2-one: A shorter chain analog with similar reactivity but different physical properties.

    1-Chloro-4-phenylbutan-2-one: An intermediate chain analog with comparable reactivity and applications.

    1-Chloro-6-phenylhexan-2-one: A longer chain analog with distinct physical and chemical properties.

The uniqueness of this compound lies in its specific chain length and the presence of both a phenyl group and a chlorine atom, which confer unique reactivity and versatility in synthetic applications.

Properties

IUPAC Name

1-chloro-5-phenylpentan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c12-9-11(13)8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRMRRXXJMQATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501088
Record name 1-Chloro-5-phenylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58009-85-1
Record name 1-Chloro-5-phenylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-5-phenylpentan-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Phenylbutanoyl chloride (14.7 g.) was added dropwise to a stirred solution of diazomethane (7.5 g.) in diethyl ether (340 ml.) at 0° C. The solution was stirred in an ice bath for 1 hour further and then it was saturated with anhydrous hydrogen chloride gas. After 1 hour at 0° C, dry nitrogen was passed through this solution, which was then poured onto crushed ice (about 300 ml.). The ethereal layer was separated and the aqueous phase was diluted with water (150 ml.), saturated with sodium chloride, and extracted with diethyl ether. The combined ethereal solutions were washed with water, aqueous sodium carbonate solution (2N), and then again with water, and dried over anhydrous magnesium sulphate. The solution was evaporated and the residue was distilled, to give 1-chloro-2-oxo-5-phenylpentane (11.5 g.), b.p. 150°-151° C./10 mm.Hg (Elemental analysis: C, 67.4; H, 7.1; Cl, 18.0%; C11H13C10 requires C, 67.2; H, 6.7; Cl, 18.0%. νmax 1455 cm-1, 1500 cm-1, 1725 cm-1).
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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